

Preliminary biological screening of N-Benzyl-1,3,2-benzodithiazole S-oxide

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Compound of Interest		
Compound Name:	N-Benzyl-1,3,2-benzodithiazole S-	
	oxide	
Cat. No.:	B115998	Get Quote

An In-depth Technical Guide to the Preliminary Biological Screening of **N-Benzyl-1,3,2-benzodithiazole S-oxide** and Related Benzothiazole Scaffolds

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The incorporation of a benzyl group and an S-oxide moiety into the 1,3,2-benzodithiazole core, as in N-Benzyl-1,3,2-benzodithiazole S-oxide, suggests a molecule with potentially unique biological and toxicological characteristics. While specific biological screening data for N-Benzyl-1,3,2-benzodithiazole S-oxide is not extensively available in the public domain, this guide outlines a representative preliminary biological screening cascade based on the known activities of structurally related benzothiazole derivatives. This document is intended for researchers, scientists, and drug development professionals.

Antimicrobial Activity Screening

The benzothiazole nucleus is a common feature in compounds exhibiting antimicrobial properties.[1][2] A preliminary screening of **N-Benzyl-1,3,2-benzodithiazole S-oxide** would logically commence with an evaluation of its efficacy against a panel of pathogenic bacteria and fungi.



Representative Antimicrobial Activity of Benzothiazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for various benzothiazole derivatives against selected microbial strains, providing a benchmark for potential activity.

Compound Class	Test Organism	MIC (μg/mL)	Reference
Azo clubbed benzothiazole analogues	S. aureus	312.5–1250	[1]
Azo clubbed benzothiazole analogues	E. coli	312.5–1250	[1]
Benzothiazole derivatives	S. aureus	78.125	[1]
Benzothiazole derivatives	E. coli	78.125	[1]
2,5-disubstituted furan benzothiazole	S. cerevisiae	1.6 - 12.5 (μM)	[1]
Benzothiazole derivatives	Aspergillus niger	Significant Activity	[2]
Benzothiazole derivatives	Candida albicans	Significant Activity	[2]
Benzothiazole derivatives	E. coli	Promising Activity	[2]
Benzothiazole derivatives	S. aureus	Promising Activity	[2]
Benzothiazole derivatives	S. aureus	0.025 - 2.609 (mM)	[4]



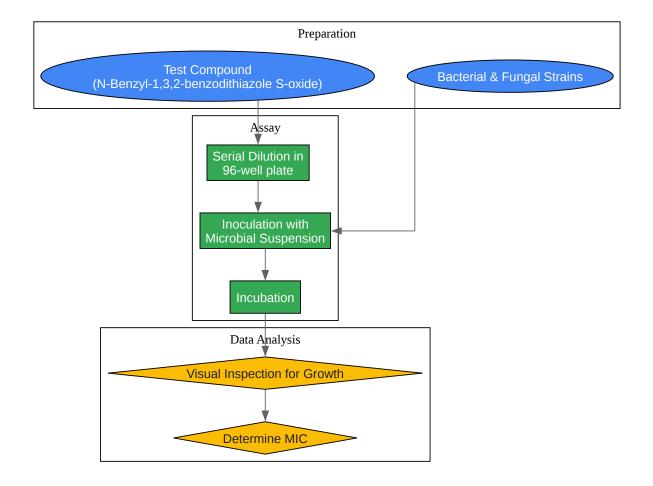
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- · Preparation of Microbial Inoculum:
 - Bacterial and fungal strains are cultured on appropriate agar plates.
 - Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5
 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
 - The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Preparation of Compound Dilutions:
 - The test compound, N-Benzyl-1,3,2-benzodithiazole S-oxide, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
 - Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculation and Incubation:
 - Each well is inoculated with the prepared microbial suspension.
 - Positive (microorganism and broth) and negative (broth only) controls are included.
 - The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
- Determination of MIC:
 - The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.



Workflow for Antimicrobial Screening



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Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity Screening



Many benzothiazole derivatives have been investigated for their anticancer properties.[5][6] Therefore, evaluating the cytotoxic effects of **N-Benzyl-1,3,2-benzodithiazole S-oxide** against various cancer cell lines is a crucial step in its preliminary biological screening.

Representative Cytotoxicity of Benzothiazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of different benzothiazole derivatives against several human cancer cell lines.



Compound Class	Cell Line	IC50 / GI50 (μM)	Reference
Benzothiazole- piperazine derivatives	HUH-7 (Hepatocellular)	Active	[5][6]
Benzothiazole- piperazine derivatives	MCF-7 (Breast)	Active	[5][6]
Benzothiazole- piperazine derivatives	HCT-116 (Colorectal)	Active	[5][6]
N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine	MCF-7, MAD-MD-231, HT-29, HeLa, Neuro- 2a, K-562, L-929	Varies, compound 2b showed best cytotoxicity	[7]
2-Substituted Benzo[d][1][8]azoles	Various	BTA-1 and BMZ-2 showed best inhibitory effects	[9]
6-chloro-N-(4- nitrobenzyl) benzo[d] thiazol-2-amine	A431, A549, H1299	Significant inhibition	[10]
2- arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives	A549 (Lung)	49.79 (1d)	[11]
2- arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives	MDA-MB-231 (Breast)	31.49 (1d)	[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.



· Cell Culture and Seeding:

- Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

Compound Treatment:

- The test compound is dissolved in DMSO and serially diluted in the culture medium.
- The cells are treated with various concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours).

MTT Incubation:

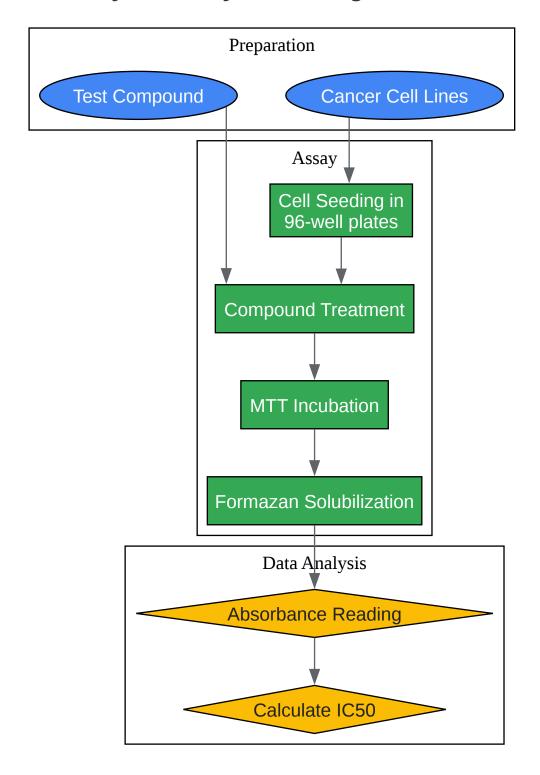
- After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
- The plates are incubated for 2-4 hours to allow the conversion of MTT into formazan crystals by metabolically active cells.
- Formazan Solubilization and Absorbance Reading:
 - The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

- The percentage of cell viability is calculated relative to untreated control cells.
- The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.



Workflow for Cytotoxicity Screening



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Workflow for MTT-based Cytotoxicity Assay.



Enzyme Inhibition Screening

Benzothiazole derivatives have been reported to inhibit various enzymes, suggesting their potential as therapeutic agents for diseases associated with enzyme dysregulation.[12][13]

Representative Enzyme Inhibition by Benzothiazole

Derivatives

Compound Class	Target Enzyme	IC50 (μM)	Reference
Benzothiazole-linked hydroxypyrazolones	α-amylase	-10.3 kcal/mol (Binding Energy)	[12]
Benzothiazole-linked hydroxypyrazolones	α-glucosidase	-10.7 kcal/mol (Binding Energy)	[12]
Benzothiazole derivatives	Tyrosinase	8.6 ± 0.2	
Benzothiazole derivatives	Acetylcholinesterase	Significant Inhibition	
Benzothiazole sulfonate hybrid	Pancreatic lipase	23.89	
Benzyl derivatives of 2,1,3-benzo- and benzothieno[3,2-a]thiadiazine 2,2-dioxides	Phosphodiesterase 7 (PDE 7)	~10	[14]

General Experimental Protocol: Enzyme Inhibition Assay

The following is a generalized protocol for an in vitro enzyme inhibition assay.

- Reagents and Buffers:
 - Prepare a suitable buffer solution to maintain the optimal pH for the enzyme activity.
 - Prepare solutions of the enzyme, substrate, and the test compound.



Assay Procedure:

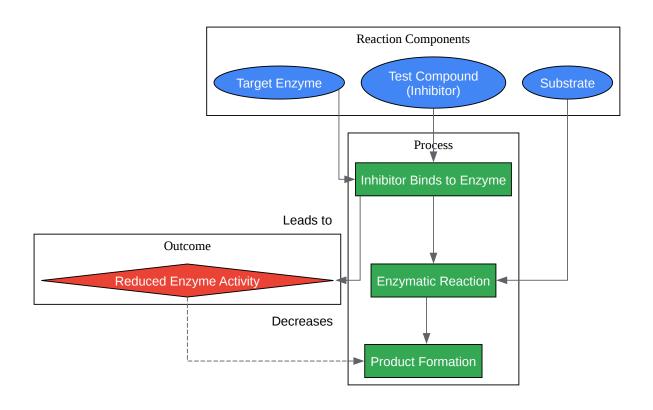
- In a microplate or cuvette, combine the enzyme solution and various concentrations of the test compound.
- Pre-incubate the mixture for a specific time to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the substrate.
- Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

Data Analysis:

- Calculate the initial reaction rates for each inhibitor concentration.
- Determine the percentage of inhibition relative to the control (no inhibitor).
- Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Logical Relationship in Enzyme Inhibition Screening





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